molecular formula C18H13ClFNO4 B2674634 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide CAS No. 1448137-01-6

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide

Cat. No.: B2674634
CAS No.: 1448137-01-6
M. Wt: 361.75
InChI Key: HDLHBUNZFXTZFC-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide is a synthetic chemical reagent of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a unique molecular architecture that combines a 2-chloro-4-fluorobenzamide moiety with a benzo[d][1,3]dioxole (benzodioxole) group, linked by a but-2-yn-1-yloxy spacer. The benzodioxole group is an electron-rich aromatic system frequently encountered in compounds with various documented biological activities . The incorporation of both chlorine and fluorine atoms on the benzamide ring is a common strategy in drug design; the fluorine atom can enhance metabolic stability and influence binding interactions, while the chlorine atom contributes to steric and electronic properties, fine-tuning the molecule's affinity for its target . The rigid alkyne linker may contribute to defined molecular orientation.While the specific biological profile and mechanism of action for this compound require further experimental investigation, its structural features suggest considerable research potential. Compounds containing the benzodioxole scaffold are actively studied in scientific research for a range of potential applications . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex molecular libraries. It also serves as a valuable candidate for in vitro screening campaigns against various biological targets, including kinases and other enzymes, to elucidate its mechanism of action and establish structure-activity relationships (SAR) . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-chloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO4/c19-15-9-12(20)3-5-14(15)18(22)21-7-1-2-8-23-13-4-6-16-17(10-13)25-11-24-16/h3-6,9-10H,7-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLHBUNZFXTZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares key motifs with compounds in the evidence, including:

  • Benzo[d][1,3]dioxol-5-yloxy group : A common feature in all analogs, contributing to π-π stacking interactions and metabolic stability.
  • Halogenated aryl groups : The 2-chloro-4-fluorobenzamide group parallels substituents in analogs like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine () and 4-(4-chlorophenyl)piperazine derivatives (), which are associated with enhanced receptor binding .

Key differences :

  • Linker region : The but-2-yn-1-yl spacer in the target compound contrasts with the ethylene or ethylphenyl linkers in piperazine-based analogs (e.g., 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine , ). The alkyne linker may confer greater conformational rigidity and influence solubility .
  • Benzamide vs.
Spectroscopic and Elemental Analysis
  • 1H/13C-NMR :
    • The benzo[d][1,3]dioxol-5-yloxy group in analogs shows characteristic proton signals at δ 5.97–6.40 ppm (dioxolane methylene and aromatic protons) and carbon signals at δ 100–150 ppm .
    • The alkyne protons in the target compound would likely appear as a singlet near δ 2.5–3.5 ppm , distinct from ethylene linker signals in analogs (e.g., δ 2.8–3.2 ppm for ethylphenyl groups) .
  • Elemental Analysis :
    • Analogs show <2% deviation between calculated and experimental C/H/N values (e.g., C: 62.25% vs. 62.41% for compound 25 in ), validating synthetic accuracy .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a 2-chloro-4-fluorobenzamide group. These structural components contribute to its unique interactions with biological targets.

Structural Formula

C19H14ClFN2O4\text{C}_{19}\text{H}_{14}\text{ClF}\text{N}_{2}\text{O}_{4}

Key Properties

PropertyValue
Molecular Weight334.3 g/mol
Molecular FormulaC19H14ClF2N2O4
CAS Number1448048-18-7

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzo[d][1,3]dioxole moiety facilitates π-π interactions with aromatic residues in target proteins, while the but-2-yn-1-yl linker provides spatial flexibility that enhances binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzamide can inhibit cancer cell proliferation through various pathways:

  • Inhibition of Cell Proliferation : The compound has been tested against several cancer cell lines, demonstrating IC50 values ranging from 0.09 µM to 157.4 µM in breast cancer cell lines such as MCF-7 and SKBR-3 .

Case Study: Breast Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
HCC19540.51 - 157.2
SKBR-30.09 - 93.08

Antimicrobial Activity

The compound's derivatives have also been evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria:

Antibacterial Activity Results

BacteriaMIC (µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidisExcellent activity
Pseudomonas aeruginosaPerfect activity
Escherichia coliNo activity

The presence of the sulfonamide moiety in related compounds often correlates with anti-inflammatory effects, while the benzo[d][1,3]dioxole enhances biological interactions due to its electron-rich nature.

Q & A

Q. What are the key synthetic strategies for preparing N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide?

Methodological Answer:

  • Coupling Reaction Optimization : Use carbodiimide-based coupling reagents (e.g., DCC/HOBt) to link the benzo[d][1,3]dioxol-5-yloxy butynyl intermediate with 2-chloro-4-fluorobenzoic acid. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions .
  • Intermediate Preparation : Synthesize the alkyne-containing fragment via Sonogashira coupling or propargylation of the benzodioxole precursor. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Characterization : Confirm structure using ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, alkyne C≡C stretch at ~2100 cm⁻¹ in IR) and elemental analysis (±0.3% tolerance for C, H, N) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • HPLC Analysis : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%). Monitor degradation products at λ = 254 nm .
  • Stability Studies : Store aliquots at −20°C (desiccated) and test stability over 1–6 months. Compare TLC/Rf values and fluorescence intensity (if applicable) to detect decomposition .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >150°C suggests suitability for high-temperature reactions) .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Standardization :
    • Control Reproducibility : Use internal standards (e.g., fluorescent probes for enzyme inhibition assays) to normalize inter-lab variability .
    • Solvent Effects : Test bioactivity in DMSO vs. aqueous buffers; DMSO >1% may artifactually inhibit targets .
  • Structural Confirmation : Re-characterize batches via HRMS and X-ray crystallography (if crystalline) to rule out polymorphic or stereochemical discrepancies .

Q. How can computational modeling predict the binding mode of this compound to cytochrome P450 enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to dock the compound into CYP3A4/2D6 active sites. Prioritize poses with halogen bonds (Cl/F to heme iron) and π-π stacking (benzodioxole to hydrophobic residues) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of binding. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • QSAR Modeling : Corinate substituent electronegativity (Cl/F) with IC₅₀ values from enzymatic assays to refine predictive models .

Q. What advanced spectroscopic techniques are suitable for studying this compound’s fluorescence quenching mechanisms?

Methodological Answer:

  • Time-Resolved Fluorescence : Measure lifetime (τ) via TCSPC to distinguish static vs. dynamic quenching. A linear Stern-Volmer plot (τ constant) suggests static quenching .
  • Binding Constant (Kb) Determination : Use Benesi-Hildebrand plots (1/(F−F₀) vs. 1/[quencher]) at λₑₓ = 340 nm, λₑₘ = 380 nm. Optimal pH = 5.0 (acetate buffer) to maximize intensity .
  • Solvatochromism Analysis : Test emission shifts in solvents of varying polarity (ε = 4–80). A red shift with increasing polarity indicates intramolecular charge transfer .

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